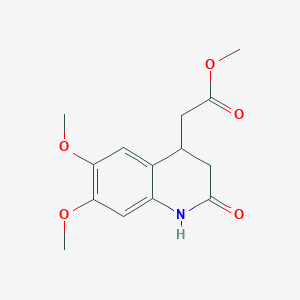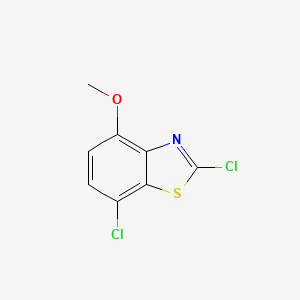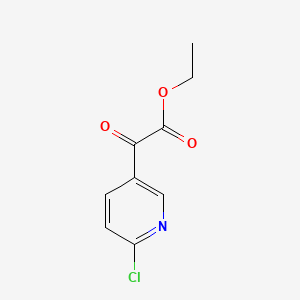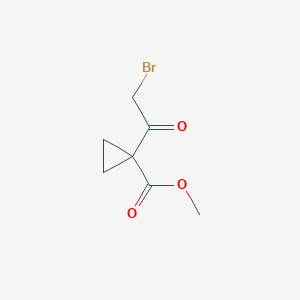
Methyl-(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydrochinolin-4-yl)acetat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a preparative method of synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides has been proposed . This involves the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide using an equivalent of molecular bromine .Molecular Structure Analysis
The molecular structure of this compound is based on a 1,2,3,4-tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrolidine ring. This core is substituted at the 4-position with an acetoxy group and at the 6,7-positions with methoxy groups.Chemical Reactions Analysis
In the context of similar compounds, it has been shown that bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide occurs with a conventional addition of the halogen to the allyl double bond and not with halocyclization .Wissenschaftliche Forschungsanwendungen
Verbesserung der Analgetischen Eigenschaften
Die Verbindung wurde auf ihr Potenzial untersucht, analgetische Eigenschaften durch bioisostere Substitutionen zu verbessern. Dieser Ansatz zielt darauf ab, die Wirksamkeit von Schmerzmitteln durch Modifikation ihrer chemischen Struktur zu verbessern, ohne ihre biologische Aktivität signifikant zu verändern .
Hemmende Aktivität auf Enzyme
Untersuchungen deuten darauf hin, dass die Modifikation der Alkylseitenkette der Verbindung mit einer polaren und sperrigen Gruppe ihre Aktivität innerhalb der aktiven Tasche von Enzymen wie LOX verbessern könnte, wodurch ihre hemmende Aktivität verstärkt wird .
Antitumoraktivität
Die Verbindung zeigte signifikante hemmende Wirkungen auf das Tumorwachstum bei BDF1-Mäusen mit 3LL-Tumorzellen, wobei die Hemmungsraten zwischen 37,2 und 48,2 % lagen .
Antihypoxische Aktivität
Eine Reihe von N-R-Amiden, die vom Methylester der Verbindung abgeleitet sind, wurden mit guter Wasserlöslichkeit synthetisiert, wobei neue biologisch aktive Substanzen mit antihypoxischen Wirkungen angestrebt werden .
Chemische und Biologische Eigenschaften
Die Verbindung dient als Grundlage für Synthesepläne, die darauf abzielen, biologisch aktive Substanzen herzustellen, wobei kommerziell erhältliche Zwischenprodukte für eine effiziente Synthese genutzt werden .
Synthese und Reaktionen
Sie ist an verschiedenen Synthesen und Reaktionen beteiligt, die zur Bildung von kondensierten heterozyklischen Verbindungen mit potenziellen biologischen Aktivitäten führen .
Wirkmechanismus
Target of Action
It is known that 4-hydroxy-2-quinolones, a class of compounds to which this molecule belongs, have interesting pharmaceutical and biological activities . They are valuable in drug research and development .
Mode of Action
It is known that 4-hydroxy-2-quinolones interact with various biological targets, leading to a range of effects .
Biochemical Pathways
4-hydroxy-2-quinolones are known to interact with a variety of biological targets, potentially affecting multiple pathways .
Result of Action
It is known that 4-hydroxy-2-quinolones have a range of biological activities, suggesting that they could have multiple effects at the molecular and cellular level .
Zukünftige Richtungen
The interesting pharmaceutical and biological activities of similar compounds make them valuable in drug research and development . The search for substances with the ability to arrest pain and the creation of novel analgesics is one of the most important tasks of medicinal chemistry . Therefore, the chemical modification of these compounds is undoubtedly of interest for the development of new pharmaceuticals .
Eigenschaften
IUPAC Name |
methyl 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-18-11-6-9-8(5-14(17)20-3)4-13(16)15-10(9)7-12(11)19-2/h6-8H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMUCUVCKYFYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![methyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B1416682.png)
![3-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B1416684.png)


![N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(2-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide](/img/structure/B1416689.png)

![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
